molecular formula C28H22N4OS B11127869 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11127869
M. Wt: 462.6 g/mol
InChI Key: BMYLDEGQTIAJBB-FXBPSFAMSA-N
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Description

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with a suitable alkyne or nitrile under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It may be used in the development of organic semiconductors or other advanced materials.

Biology and Medicine:

    Diagnostics: Use in the development of diagnostic agents due to its unique structural features.

Industry:

    Chemical Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: Lacks the propoxyphenyl group.

    (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile: Contains a methoxy group instead of a propoxy group.

Uniqueness: The presence of the propoxyphenyl group in (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile imparts unique physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C28H22N4OS

Molecular Weight

462.6 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C28H22N4OS/c1-2-16-33-24-14-12-20(13-15-24)27-22(19-32(31-27)23-8-4-3-5-9-23)17-21(18-29)28-30-25-10-6-7-11-26(25)34-28/h3-15,17,19H,2,16H2,1H3/b21-17-

InChI Key

BMYLDEGQTIAJBB-FXBPSFAMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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